molecular formula C12H12N2O3S2 B12744672 5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt CAS No. 95533-69-0

5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt

Cat. No.: B12744672
CAS No.: 95533-69-0
M. Wt: 296.4 g/mol
InChI Key: FRYNRQGGSPCLHX-MLBSPLJJSA-N
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Description

Ammonium salt of 5-benzylidene-3-rodanic acid is a chemical compound that belongs to the class of ammonium salts

Properties

CAS No.

95533-69-0

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

azanium;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C12H9NO3S2.H3N/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,14,15);1H3/b9-6+;

InChI Key

FRYNRQGGSPCLHX-MLBSPLJJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium salt of 5-benzylidene-3-rodanic acid typically involves the reaction of 5-benzylidene-3-rodanic acid with an ammonium source. One common method is to dissolve 5-benzylidene-3-rodanic acid in a suitable solvent, such as ethanol or water, and then add ammonium hydroxide or ammonium chloride. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

In an industrial setting, the production of ammonium salt of 5-benzylidene-3-rodanic acid may involve more efficient and scalable methods. This could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ammonium salt of 5-benzylidene-3-rodanic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of 5-benzylidene-3-rodanic acid.

    Reduction: Reduced forms of the compound, such as 5-benzylidene-3-thiol.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Ammonium salt of 5-benzylidene-3-rodanic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ammonium salt of 5-benzylidene-3-rodanic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ammonium salt of 5-benzylidene-3-thiol: Similar in structure but with a thiol group instead of a rodanic acid group.

    Ammonium salt of 5-benzylidene-3-carboxylic acid: Contains a carboxylic acid group instead of a rodanic acid group.

Uniqueness

Ammonium salt of 5-benzylidene-3-rodanic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

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